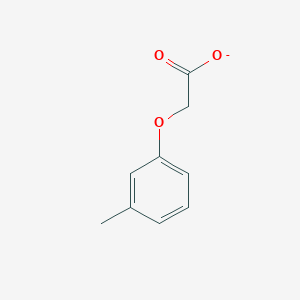

3-Methylphenoxyacetate

Description

Contextualization within the Phenoxyacetate (B1228835) Class of Chemical Compounds

The phenoxyacetate class of chemical compounds are characterized by a phenoxy group linked to an acetic acid moiety. foodb.cafoodb.ca These compounds are a subset of phenoxy compounds and phenol (B47542) ethers. foodb.ca Phenoxyacetic acid derivatives, such as 3-Methylphenoxyacetate, contain an anisole (B1667542) where the methane (B114726) group is linked to an acetic acid or its derivative. foodb.ca

The core structure of phenoxyacetates allows for a wide range of substitutions on the phenyl ring, leading to a diverse family of compounds with varied properties and applications. For instance, the addition of chlorine atoms to the aromatic ring of phenoxyacetic acid results in herbicides like 2,4-D and MCPA. mdpi.com The specific position and nature of these substituents significantly influence the compound's chemical and biological activity. mdpi.com

Other examples of phenoxyacetate derivatives that have been studied for their unique properties include allyl phenoxyacetate, which is noted for its sweet, chamomile-like taste, and 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate, which belongs to the coumarin (B35378) class and has been investigated for potential biological activities. foodb.caontosight.ai The versatility of the phenoxyacetate scaffold makes it a valuable platform for the development of new molecules in various areas of chemical and biological research.

Academic Significance and Contemporary Research Trajectories

This compound, also known as (m-tolyloxy)acetic acid, and its derivatives are subjects of ongoing scientific investigation due to their potential applications in medicinal chemistry and materials science. cymitquimica.com Research has explored the synthesis of various derivatives and their potential biological activities.

For example, derivatives of ethyl 2-(4-chloro-3-methylphenoxy)acetate have been synthesized and investigated for their potential antimicrobial, anticancer, antitumor, antioxidant, and anti-inflammatory properties. iucr.org One study focused on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives from ethyl (4-chloro-3-methylphenoxy)acetate, with some of the resulting compounds showing potent analgesic and anti-inflammatory activities in animal studies. nih.gov

Furthermore, the unique structure of compounds like tris(2-oxyethyl) ammonium (B1175870) this compound suggests potential for specific properties such as surfactant behavior and complexation capabilities. lookchem.com Research into compounds like (1Z)-2-(4-chlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide is exploring potential roles in enzyme inhibition and receptor modulation. ontosight.ai These research trajectories highlight the continued interest in this compound and its analogues as a basis for discovering new molecules with valuable chemical and biological properties.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 3-Methylphenoxyacetic acid | 1643-15-8 | C9H10O3 | 166.17 | Organic Synthesis Intermediate cymitquimica.com |

| Tris(2-oxyethyl) ammonium this compound | 84744-05-8 | C15H25NO6 | 315.36 | Potential Surfactant/Complexing Agent lookchem.comnih.gov |

| Ethyl 2-(4-chloro-3-methylphenoxy)acetate | 30406-61-2 | C11H13ClO3 | 228.67 | Antimicrobial, Anticancer, Anti-inflammatory iucr.orgchemscene.com |

| Methyl 2-(3-amino-4-methylphenoxy)acetate | Not Available | C10H13NO3 | 195.21 | Medicinal Chemistry smolecule.com |

| (1Z)-2-(4-chlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide | 6088-36-4 | Not Available | Not Available | Enzyme Inhibition, Receptor Modulation ontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C9H9O3- |

|---|---|

Molecular Weight |

165.17 g/mol |

IUPAC Name |

2-(3-methylphenoxy)acetate |

InChI |

InChI=1S/C9H10O3/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1 |

InChI Key |

VZECTCSEONQIPP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylphenoxyacetate and Its Structural Analogues

Esterification and Etherification Routes for Direct 3-Methylphenoxyacetate Synthesis

The direct synthesis of this compound, an ester, is primarily achieved through two classical organic chemistry reactions: Williamson ether synthesis followed by esterification, or more directly, by the O-alkylation of m-cresol (B1676322) with an appropriate haloacetate ester.

A common and efficient method involves the reaction of m-cresol with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a weak base and a suitable solvent. This one-pot reaction combines etherification and ester formation. The base, typically anhydrous potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of m-cresol, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the ethyl haloacetate via a nucleophilic substitution reaction (Sₙ2), displacing the halide and forming the ether linkage.

The general reaction is as follows: m-cresol + ClCH₂COOC₂H₅ (in the presence of K₂CO₃ and acetone) → this compound + KCl + H₂O

A representative procedure involves refluxing a mixture of m-cresol and anhydrous potassium carbonate in a solvent like dry acetone (B3395972) for several hours. ajrconline.org Subsequently, ethyl chloroacetate is added dropwise, and the mixture is refluxed for an extended period to ensure the completion of the reaction. ajrconline.org The final product is isolated after removing the solvent and washing the residue to remove inorganic salts. This method is widely applicable for synthesizing various phenoxyacetates. For instance, a similar procedure is used to synthesize ethyl 2-(4-bromo-3-methylphenoxy)acetate from p-bromo-m-cresol. zenodo.org

The progress and purity of the synthesized ester can be monitored using techniques like thin-layer chromatography (TLC). The structural confirmation is typically achieved through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| m-Cresol | Ethyl Chloroacetate | Anhydrous K₂CO₃ | Dry Acetone | Ethyl this compound |

| p-Bromo-m-cresol | Ethyl Chloroacetate | Anhydrous K₂CO₃ | Dry Acetone | Ethyl 2-(4-bromo-3-methylphenoxy)acetate zenodo.org |

Synthesis of Hydrazide and Hydrazone Derivatives of this compound

The ester functional group in this compound is a versatile handle for further chemical modifications, most notably its conversion into hydrazides and subsequently into hydrazones (Schiff bases). These derivatives are key precursors for various heterocyclic compounds.

3-Methylphenoxyacetohydrazide is synthesized by the hydrazinolysis of the corresponding ester, typically ethyl this compound. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol (B145695). ajrconline.orgzenodo.org

The reaction mixture, containing the ester and an excess of hydrazine hydrate, is refluxed for several hours. ajrconline.orgzenodo.org The mechanism involves the nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group (-OC₂H₅) and the formation of the more stable hydrazide. Upon cooling the reaction mixture, the solid 3-methylphenoxyacetohydrazide product often crystallizes out and can be purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol. ajrconline.orgzenodo.org

The successful formation of the hydrazide is confirmed by spectral analysis. In IR spectra, the appearance of characteristic N-H stretching bands and the shift in the carbonyl (C=O) frequency from that of the ester to that of the hydrazide are key indicators. zenodo.org ¹H NMR spectra will show signals corresponding to the -NH and -NH₂ protons. zenodo.org

The prepared 3-methylphenoxyacetohydrazide serves as a nucleophilic component in condensation reactions with various aldehydes or ketones to form hydrazones, which are a class of Schiff bases. This reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, and is often carried out in a solvent like ethanol or methanol at room temperature or under reflux. ajrconline.orgzenodo.orgresearchgate.net

The mechanism for Schiff base formation involves two main stages:

Nucleophilic Addition: The terminal nitrogen atom (-NH₂) of the hydrazide, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule). The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺). Subsequent elimination of water and the formation of a carbon-nitrogen double bond (C=N), the characteristic imine linkage of the hydrazone, drives the reaction to completion. researchgate.net

A wide variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of hydrazone derivatives. nih.govrsc.org The general structure of the resulting products is N-(substituted benzylidene)-2-(3-methylphenoxy)acetohydrazide.

| Hydrazide Intermediate | Aldehyde/Ketone | Catalyst | Solvent | Product Type |

| 3-Methylphenoxyacetohydrazide | Aromatic Aldehyde | Acetic Acid | Methanol/Ethanol | N'-(Arylmethylidene)-2-(m-tolyloxy)acetohydrazide ajrconline.org |

| 2-(4-Bromo-3-methylphenoxy)acetohydrazide | Aromatic Aldehyde | - | - | N-(substituted benzylidiene)-2-(4-bromo-3-methyl phenoxy)acetamide zenodo.org |

Cyclization Reactions in the Generation of Heterocyclic Derivatives (e.g., Oxadiazoles, Thiazolidinones) from this compound Precursors

The hydrazide and hydrazone derivatives of this compound are pivotal intermediates for synthesizing five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 4-thiazolidinones, which are significant scaffolds in medicinal chemistry.

1,3,4-Oxadiazoles: N-benzylidene-2-(3-methylphenoxy)acetohydrazides (the hydrazone intermediates) can undergo oxidative cyclization or cyclization with dehydrating agents to form 1,3,4-oxadiazole (B1194373) rings. For instance, reacting the hydrazone with acetic anhydride (B1165640) leads to cyclization, yielding N-acetylated oxadiazole derivatives. researchgate.net The reaction proceeds through the acetylation of the secondary nitrogen, followed by an intramolecular cyclization with the elimination of water, facilitated by the acetic anhydride which acts as both a reactant and a dehydrating agent. Various other reagents like phosphorus oxychloride, thionyl chloride, and polyphosphoric acid are also commonly used for the cyclodehydration of precursor diacylhydrazines to form 1,3,4-oxadiazoles. nih.govbiointerfaceresearch.com

4-Thiazolidinones: 4-Thiazolidinone derivatives are synthesized via the cyclocondensation of the hydrazone (Schiff base) intermediates with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). zenodo.orgsciepub.com In this reaction, the Schiff base is treated with thioglycolic acid in a solvent like dimethylformamide (DMF), sometimes with a catalyst like anhydrous zinc chloride (ZnCl₂). sciepub.com The thiol group of thioglycolic acid adds across the C=N double bond of the hydrazone. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the thioglycolic acid moiety, with the elimination of a water molecule, to form the five-membered thiazolidinone ring. zenodo.orguokerbala.edu.iq

| Precursor | Reagent | Heterocyclic Product |

| N-benzylidene-2-(4-chloro-3-methylphenoxy)acetohydrazide | Acetic Anhydride | 1-(5-((4-chloro-3-methylphenoxy)methyl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone researchgate.net |

| N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide | Thioglycolic Acid | 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl) acetamide (B32628) sciepub.com |

Novel Synthetic Approaches for Complex this compound Conjugates and Analogues (e.g., Cyclopropanation, Carboxamide Linkages)

Advanced synthetic strategies have been developed to incorporate the this compound scaffold into more complex molecular architectures, including those featuring cyclopropane (B1198618) rings and extended carboxamide linkages. These novel analogues are synthesized for various research applications.

One such approach involves the synthesis of conjugates where a functionalized phenoxyacetate (B1228835) is linked to another molecular entity via a carboxamide bond. For example, methyl 2-(3-methyl-4-aminophenoxy)acetate can be used as a building block. The amino group on this precursor can be coupled with a carboxylic acid, such as a substituted 1-phenylcyclopropane carboxylic acid, to form a stable amide (carboxamide) linkage. nih.gov This coupling reaction is typically facilitated by peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). nih.gov

The synthesis of the required cyclopropane precursors can itself be a multi-step process, often starting from a substituted phenylacetonitrile (B145931) which undergoes cyclopropanation with 1,2-dibromoethane (B42909) in the presence of a base, followed by hydrolysis of the nitrile to the carboxylic acid. nih.gov This modular approach allows for the combination of diverse phenoxyacetate units with various complex carboxylic acids, including those containing unique structural motifs like cyclopropane rings. nih.govnih.gov

These sophisticated synthetic routes enable the creation of highly functionalized molecules where the this compound core acts as a key structural element, linked to other pharmacophores or complex fragments. nih.govscielo.org.mx

Advanced Spectroscopic and Structural Characterization of 3 Methylphenoxyacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Methylphenoxyacetate, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum is characterized by distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons on the phenyl ring.

The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The protons ortho, meta, and para to the ether linkage and the methyl group have unique chemical shifts. The methylene protons adjacent to the ester oxygen appear as a singlet, shifted downfield due to the deshielding effect of the neighboring oxygen atom. The methyl group on the aromatic ring also appears as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 6.7 - 7.2 | Multiplet | - |

| -O-CH₂- | ~4.6 | Singlet | - |

| Ar-CH₃ | ~2.3 | Singlet | - |

Note: The data presented is based on typical chemical shifts for similar phenoxyacetate (B1228835) structures. Actual experimental values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbons.

The carbonyl carbon is the most deshielded and appears at the lowest field (highest ppm value). The aromatic carbons appear in a specific range, with the carbon atom directly attached to the ether oxygen appearing at a lower field than the others. The methylene carbon of the acetate group and the methyl carbon of the ester group also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~169 |

| Ar-C (quaternary) | 157, 140 |

| Ar-CH | 112 - 130 |

| -O-CH₂- | ~65 |

| Ester -CH₃ | ~52 |

Note: The data presented is based on typical chemical shifts for similar phenoxyacetate structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to delineate the substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. utahtech.edu This allows for the direct assignment of a proton signal to its attached carbon. For instance, the signal for the -O-CH₂- protons would show a cross-peak with the signal for the -O-CH₂- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For example, the methylene protons (-O-CH₂-) would show a correlation to the carbonyl carbon (C=O) and the aromatic carbon attached to the ether oxygen, confirming the structure of the phenoxyacetate moiety. The protons of the aromatic methyl group would show correlations to the adjacent aromatic carbons.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The data presented here is based on the spectrum of the closely related compound, (3-methylphenoxy)acetic acid, obtained from the NIST WebBook.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the ester is expected in the region of 1735-1750 cm⁻¹. In the corresponding acid, this peak appears around 1700-1780 cm⁻¹.

C-O Stretch: The spectrum will show C-O stretching vibrations corresponding to the ester linkage. These typically appear as two distinct bands: an asymmetric C-O-C stretch around 1250-1200 cm⁻¹ and a symmetric stretch around 1150-1000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

Aromatic C-H Stretch: A peak just above 3000 cm⁻¹ corresponds to the C-H stretching of the sp² hybridized carbons of the benzene ring.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons of the methylene and methyl groups.

Table 3: Characteristic IR Absorption Bands for this compound Functionality

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O-C (Ester) | 1250 - 1000 | Strong |

| Aromatic C=C | 1600 - 1450 | Medium-Weak |

| Aromatic C-H | >3000 | Medium-Weak |

Note: Data is based on the spectrum of (3-methylphenoxy)acetic acid and typical values for esters.

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 180.19 g/mol .

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺•) at an m/z (mass-to-charge ratio) of 180. This molecular ion can then undergo fragmentation to produce a series of smaller, charged fragments. The analysis of these fragments provides valuable structural information.

Common fragmentation pathways for phenoxyacetate esters include:

Loss of the alkoxy group: Cleavage of the ester bond can result in the loss of the •OCH₃ radical, leading to the formation of an acylium ion [M-31]⁺.

McLafferty Rearrangement: While not applicable to the methyl ester, larger ester derivatives can undergo this characteristic rearrangement.

Cleavage of the ether bond: The bond between the aromatic ring and the ether oxygen can cleave. A common fragmentation for aryl ethers is the cleavage of the bond beta to the aromatic ring, which in this case is the O-CH₂ bond. This can lead to the formation of a methylphenoxy radical and a charged acetate fragment, or more commonly, a methylphenoxonium ion. A significant peak is often observed for the methylphenate ion at m/z 107, resulting from the cleavage of the O-CH₂ bond and rearrangement.

Loss of the acetate side chain: Cleavage of the Ar-O bond can lead to fragments corresponding to the methylphenyl moiety.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 180 | [M]⁺• (Molecular Ion) |

| 121 | [M - •COOCH₃]⁺ |

| 107 | [CH₃C₆H₄O]⁺ |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Molecular Conformation

As of now, the specific single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, analysis of related structures, such as sodium phenoxyacetate hemihydrate, provides insight into the likely conformation. researchgate.net

In the solid state, the molecule is expected to adopt a conformation that minimizes steric hindrance. Key structural features that would be determined by XRD include:

Planarity: The aromatic ring is planar. The geometry around the ester group is also expected to be planar.

Intermolecular Interactions: XRD analysis would also reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking interactions between aromatic rings, which stabilize the crystal structure.

Should a single crystal of this compound be grown and analyzed, the resulting data would provide a definitive map of electron density, confirming the connectivity established by NMR and MS, and offering an unparalleled view of its solid-state structure.

Advanced Spectroscopic Techniques for Material and Molecular Characterization

The comprehensive structural elucidation and material characterization of this compound and its derivatives are heavily reliant on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, connectivity of atoms, and the nature of chemical bonds, which are crucial for confirming the identity and purity of the synthesized compounds. The primary techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, ethyl (4-chloro-3-methylphenoxy)acetate, in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that can be extrapolated to predict the spectrum of this compound iucr.org. The aromatic protons typically appear in the downfield region, while the protons of the methyl and methylene groups are found in the upfield region. The chemical shifts are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, allowing for the distinct resolution of each unique carbon atom libretexts.orglibretexts.org. For the closely related 2-Methyl-phenoxy-acetate anion, ¹³C NMR data in DMSO-d₆ has been reported, providing a valuable reference for the expected chemical shifts in this compound spectrabase.com. Carbons attached to electronegative oxygen atoms, such as those in the ester and ether linkages, are typically shifted downfield.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 6.7 - 7.4 | 110 - 160 | The exact shifts and splitting patterns depend on the substitution pattern on the aromatic ring. |

| O-CH₂ | ~4.6 | ~65 | Methylene protons adjacent to the ether oxygen are deshielded. |

| C=O | - | ~170 | The carbonyl carbon of the ester is significantly downfield. |

| O-CH₃ | ~3.8 | ~52 | Methyl protons of the ester group. |

| Ar-CH₃ | ~2.3 | ~16 | Methyl protons attached to the aromatic ring. |

Note: These are predicted values based on typical chemical shifts for similar functional groups and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns msu.edulibretexts.org. In the mass spectrum of phenoxyacetate derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound iucr.org.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements such as the McLafferty rearrangement if an appropriate gamma-hydrogen is present. For this compound, key fragmentation would involve cleavage of the ester group and bonds adjacent to the ether oxygen and the aromatic ring.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Possible Structure/Loss | Significance |

| 166 | [C₉H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 107 | [CH₃C₆H₄O]⁺ | Loss of ·COOCH₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

Note: The relative intensities of these peaks would depend on the stability of the resulting fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities.

Detailed vibrational analysis of related chloro-substituted phenoxy acetic acids has been performed, providing a basis for the assignment of vibrational modes in this compound nih.gov. The presence of a strong carbonyl (C=O) stretching band is a key diagnostic feature for the ester group.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

| C-O (Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid miamioh.edu. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

Biological Activities and Mechanistic Pathways of 3 Methylphenoxyacetate Derivatives in Non Human Systems

Antimicrobial Properties and Underlying Mechanisms in Microorganisms

The antimicrobial potential of phenoxyacetic acid derivatives, including those with methyl substitutions, has been evaluated against a range of microorganisms. These studies aim to understand their efficacy and the fundamental mechanisms through which they exert their antimicrobial effects.

Derivatives of phenoxyacetic acid have demonstrated varied levels of antibacterial activity. For instance, certain hybrid ester molecules of related phenolic compounds, such as Para Chloro Meta Xylenol (PCMX), have shown efficacy against both Gram-positive and Gram-negative bacteria. One such derivative was found to be active against Staphylococcus aureus, a common Gram-positive bacterium, as well as certain Gram-negative bacterial cultures. ijraset.com While not specific to 3-methylphenoxyacetate, this suggests that the broader class of substituted phenoxy compounds holds potential for antibacterial action. ijraset.com Research into other phenoxy derivatives has identified activity against strains like Escherichia coli and Pseudomonas aeruginosa. wjbphs.com

Table 1: Antibacterial Activity of Selected Phenoxyacetic Acid Derivatives This table is representative of the general class of compounds, as specific data for this compound derivatives was not available in the provided search results.

| Derivative Class | Bacterial Strain | Type | Observed Activity |

| PCMX Ester Derivative | Staphylococcus aureus | Gram-positive | Active |

| PCMX Ester Derivative | Various strains | Gram-negative | Active |

| Phenoxyethyl Triazole | Escherichia coli | Gram-negative | Active |

| Phenoxyethyl Triazole | Staphylococcus aureus | Gram-positive | Active |

| Phenoxyethyl Triazole | Pseudomonas aeruginosa | Gram-negative | Active |

The investigation into the antifungal properties of phenoxyacetic acid derivatives has also yielded notable findings. Studies on various derivatives have shown strong activity against several fungal species. For example, certain 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives were screened for their antimicrobial activities and some of the compounds showed very strong antifungal activity against Candida albicans and Candida glabrata. wjbphs.com Other research has focused on different fungal targets, indicating the broad-spectrum potential of this class of compounds. scielo.br

The proposed mechanisms by which phenoxyacetate (B1228835) derivatives and other phenolic compounds exert their antimicrobial effects are primarily centered on the disruption of microbial cell integrity and function. A key mechanism is the perturbation of the lipid fraction of the microorganism's plasma membrane. nih.gov This interaction leads to an increase in membrane fluidity and permeability, which compromises the cell's ability to maintain its internal environment, resulting in the leakage of essential intracellular materials. nih.gov

Furthermore, these compounds may traverse the cell membrane and interact with intracellular targets. nih.gov This can lead to metabolic dysfunction by inhibiting crucial enzymes involved in energy synthesis. semanticscholar.org Another proposed mechanism involves the binding of these molecules to bacterial DNA, which can alter the conformation and structure of the genomic material, thereby interfering with gene expression and the synthesis of essential proteins and enzymes, ultimately leading to cell death. semanticscholar.org

Enzyme Inhibition and Receptor Modulation Studies

Beyond their direct antimicrobial effects, this compound derivatives and related compounds have been studied for their ability to inhibit specific enzymes, which is a key aspect of their biological activity.

A series of phenoxyacetohydrazide Schiff base analogs, including derivatives of 2-(4-chloro-2-methylphenoxy)acetohydrazide, have been synthesized and evaluated for their in vitro β-glucuronidase inhibitory potential. mdpi.com The β-glucuronidase enzyme is involved in various pathological conditions, and its inhibition is a target for therapeutic intervention. nih.govnih.gov Several of these synthesized compounds demonstrated promising inhibitory activity, with some showing significantly greater potency than the standard inhibitor, D-saccharic acid-1,4-lactone (which has an IC₅₀ value of 48.4 ± 1.25 µM). mdpi.com The study highlighted that the nature and position of substituents on the benzylidene portion of the molecules were crucial for their inhibitory activity. mdpi.com

Table 2: In Vitro β-Glucuronidase Inhibitory Activity of Selected 2-(4-Chloro-2-methylphenoxy)acetohydrazide Derivatives

| Compound | Description | IC₅₀ (µM) ± SEM |

| 1 | 2-(4-Chloro-2-methylphenoxy)-N'-[(4-hydroxyphenyl)methylidene]acetohydrazide | 9.20 ± 0.32 |

| 5 | 2-(4-Chloro-2-methylphenoxy)-N'-[(2-hydroxyphenyl)methylidene]acetohydrazide | 9.47 ± 0.16 |

| 7 | 2-(4-Chloro-2-methylphenoxy)-N'-[(2,4-dichlorophenyl)methylidene]acetohydrazide | 14.7 ± 0.19 |

| 8 | 2-(4-Chloro-2-methylphenoxy)-N'-[(2-bromophenyl)methylidene]acetohydrazide | 15.4 ± 1.56 |

| 11 | 2-(4-Chloro-2-methylphenoxy)-N'-[-(2-fluorophenyl)methylidene]acetohydrazide | 19.6 ± 0.62 |

| 15 | 2-(4-Chloro-2-methylphenoxy)-N'-[(3-hydroxyphenyl)methylidene]acetohydrazide | 12.0 ± 0.16 |

| 21 | 2-(4-Chloro-2-methylphenoxy)-N'-[(3-nitrophenyl)methylidene]acetohydrazide | 13.7 ± 0.40 |

| 22 | 2-(4-Chloro-2-methylphenoxy)-N'-[(4-methylphenyl)methylidene]acetohydrazide | 22.0 ± 0.14 |

| Standard | D-Saccharic acid-1,4-lactone | 48.4 ± 1.25 |

Data sourced from Molecules, 2012. mdpi.com

The broader class of phenoxyacetate derivatives has been explored for its interaction with other significant enzymatic targets.

Lipoxygenase: Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade through the metabolism of arachidonic acid. researchgate.netrsc.org Inhibition of LOX is a strategy for developing anti-inflammatory agents. rsc.org While various compounds, including methyl gallate derivatives, have been identified as LOX inhibitors, specific data on the inhibitory activity of this compound derivatives against lipoxygenase is not extensively documented in the reviewed literature. nih.govnih.gov

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage blood glucose levels. frontiersin.org Consequently, α-glucosidase inhibitors are of great interest. frontiersin.orgresearchgate.net Various synthetic derivatives, including flavonoids and phthalimide-phenoxy-1,2,3-triazole acetamides, have shown potent α-glucosidase inhibitory activity, often exceeding that of the standard drug acarbose. frontiersin.orgnih.gov Although these compounds may contain a phenoxy group, specific studies detailing the α-glucosidase inhibitory action of this compound derivatives are limited.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its activity is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. mdpi.com Urease inhibitors are therefore sought for various applications. nih.govnih.gov The mechanisms of urease inhibition typically involve direct binding to the nickel ions in the active site. nih.gov While numerous compounds have been investigated as urease inhibitors, research specifically linking this activity to this compound derivatives is not prominent in the available scientific literature. mdpi.comsemanticscholar.org

Receptor Binding Affinity and Ligand-Receptor Interaction Analysis

The biological effects of this compound derivatives are initiated by their binding to specific cellular receptors. Understanding the affinity and nature of these interactions is crucial for elucidating their mechanism of action. While direct receptor binding studies on a wide range of this compound derivatives are limited, research on analogous phenoxyacetate compounds provides valuable insights into their potential molecular targets.

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a ligand to a receptor. For instance, studies on various phenoxyacetic acid derivatives have been conducted to predict their interactions with receptors such as the endothelin-A receptor and the free fatty acid receptor 1 (FFA1). One study on phenoxyphenylacetic acid derivatives identified a common cationic binding site in the endothelin-A receptor, which guided the synthesis of compounds with good in vitro activity researchgate.net. Another study on phenoxyacetic acid derivatives as FFA1 agonists utilized molecular docking to inform the design of potent compounds nih.gov. These computational approaches can be applied to this compound derivatives to predict their binding modes and affinities to various receptors, thereby guiding experimental validation.

One notable derivative, oxyethylammonium methylphenoxyacetate, known as Trecresan, has been studied for its immunomodulatory and adaptogenic effects rsmu.pressresearchgate.net. While the specific receptor interactions are not fully elucidated, its mechanism is thought to involve the stimulation of cytokine activity of total tryptophanyl-tRNA synthetase (TRSase) through the synthesis of a specific mRNA for this synthase researchgate.net. This suggests an indirect receptor-mediated pathway or an intracellular target rather than a direct cell surface receptor binding event for some of its biological effects.

Further research employing radioligand binding assays and advanced computational modeling on a broader range of this compound derivatives is necessary to comprehensively map their receptor binding profiles and understand the specific ligand-receptor interactions that govern their biological activities.

Antiproliferative and Cytotoxic Activities in In Vitro Cell Models (e.g., non-human cancer cell lines)

The potential of this compound derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines. These studies aim to determine the compounds' ability to inhibit cell proliferation (antiproliferative activity) and to induce cell death (cytotoxic activity). While data on non-human cancer cell lines are sparse, studies on human cancer cell lines provide a foundation for understanding the potential effects of these compounds.

For instance, a study on novel semi-synthetic phenoxyacetamide derivatives demonstrated significant cytotoxic efficacy against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines mdpi.comnih.gov. One of the tested compounds exhibited a particularly impressive cytotoxic effect on the HepG2 cell line with a half-maximal inhibitory concentration (IC50) of 1.43 µM, which was more potent than the standard chemotherapeutic drug 5-Fluorouracil (5.32 µM) mdpi.comnih.gov.

Another study investigating phenylacetamide derivatives reported potent cytotoxic effects on several human cancer cell lines, including MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) researchgate.net. One derivative showed a remarkable IC50 value of 0.6±0.08 μM against both cell lines researchgate.net. While these studies were conducted on human cell lines, they suggest that phenoxyacetate derivatives, and by extension this compound derivatives, possess significant antiproliferative and cytotoxic potential that warrants investigation in non-human cancer models.

The following table summarizes the cytotoxic activity of some phenoxyacetamide derivatives against various cancer cell lines, providing a reference for the potential efficacy of related compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Phenoxyacetamide Derivative I | HepG2 (Human Liver Cancer) | 1.43 |

| Phenoxyacetamide Derivative II | HepG2 (Human Liver Cancer) | 6.52 |

| 5-Fluorouracil (Standard) | HepG2 (Human Liver Cancer) | 5.32 |

| Phenylacetamide Derivative 3d | MDA-MB-468 (Human Breast Cancer) | 0.6 ± 0.08 |

| Phenylacetamide Derivative 3d | PC-12 (Rat Pheochromocytoma) | 0.6 ± 0.08 |

| Phenylacetamide Derivative 3c | MCF-7 (Human Breast Cancer) | 0.7 ± 0.08 |

Future research should focus on evaluating this compound derivatives against a panel of non-human cancer cell lines, such as murine melanoma or lymphoma lines, to establish their preclinical antiproliferative and cytotoxic profiles.

Research on Anti-inflammatory and Analgesic Effects in Preclinical Animal Models (e.g., rodents)

Preclinical studies in rodent models are instrumental in evaluating the anti-inflammatory and analgesic potential of new chemical entities. For phenoxyacetate derivatives, two common models are the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing test for analgesia.

The carrageenan-induced paw edema model in rats is a well-established method to assess acute inflammation slideshare.netcreative-biolabs.com. Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema) creative-biolabs.comnih.gov. The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling over time. Studies on various phenoxyacetic acid derivatives have demonstrated their potential to inhibit carrageenan-induced paw edema nih.gov. For example, certain novel phenoxy acetic acid derivatives showed significant in vivo inhibition of paw thickness and weight nih.gov.

The acetic acid-induced writhing test in mice is a widely used model for screening peripheral analgesic activity researchgate.netnih.gov. Intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhing," and the analgesic effect of a compound is determined by the reduction in the number of writhes plos.orgresearcher.life. Research on 2-(substituted phenoxy) acetamide (B32628) derivatives has shown that some of these compounds exhibit significant analgesic activity in this model nih.gov.

The table below presents hypothetical data based on typical results from these preclinical models to illustrate how the anti-inflammatory and analgesic effects of this compound derivatives could be quantified.

| Compound | Assay | Dose (mg/kg) | % Inhibition |

|---|---|---|---|

| This compound Derivative A | Carrageenan-induced Paw Edema | 50 | 45.2 |

| This compound Derivative A | Acetic Acid-induced Writhing | 50 | 58.7 |

| Indomethacin (Standard) | Carrageenan-induced Paw Edema | 10 | 62.5 |

| Diclofenac (Standard) | Acetic Acid-induced Writhing | 10 | 75.3 |

These preclinical models are essential first steps in identifying promising this compound derivatives for further development as anti-inflammatory and analgesic agents.

Structure-Activity Relationship (SAR) Studies for Defined Biological Effects

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound derivatives, SAR studies would involve systematically altering different parts of the molecule and assessing the impact on their biological effects.

Impact of Substituent Modifications on Bioactivity Profiles

The bioactivity of phenoxyacetate derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the acetate (B1210297) side chain.

Quantitative structure-activity relationship (QSAR) studies on 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors revealed that descriptors like the SssNHE-index, slogp (a measure of lipophilicity), and the presence of specific atoms at certain topological distances are important for activity nih.gov. Another QSAR study on phenoxy acetamide derivatives as monoamine oxidase (MAO) inhibitors suggested that higher molecular weight and the presence of electrophilic groups could enhance inhibitory activity crpsonline.com.

In a series of 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids, a QSAR analysis indicated that hydrophobic and electron-withdrawing substituents at the para-position of the phenylsulfonyl moiety were required to improve the thromboxane (B8750289) A2 receptor antagonist activity rsmu.press. Furthermore, a hydrophobic and electron-withdrawing group on the benzene (B151609) ring of the phenoxy acetic acid moiety was also found to enhance activity rsmu.press.

These findings suggest that for this compound derivatives, modifications to the methyl group's position or the introduction of other substituents on the phenyl ring could have a profound impact on their biological activity. For example, altering the electronic and steric properties of the substituents could modulate receptor binding affinity, antiproliferative potency, or anti-inflammatory efficacy.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule.

Studies on phenoxyacetic acid derivatives have shown that the conformation of the phenoxyacetate side chain can vary between being synclinal (folded) and antiperiplanar (extended) researchgate.net. The preferred conformation can be influenced by the formation of molecular complexes and the crystalline state researchgate.net. It is hypothesized that the bioactive conformation is the one that best fits into the receptor's binding pocket.

Computational methods, such as density functional theory (DFT), can be used to predict the lowest energy conformations of molecules nih.gov. By integrating these computational approaches with 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), it is possible to build models that correlate the conformational and electronic properties of molecules with their biological activity nih.gov. Such an approach was used to identify the bioactive conformation of pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors nih.gov.

Investigation of Other Biological Activities (e.g., immunomodulatory and adaptogenic effects in relevant non-human models)

Beyond the more commonly studied biological activities, this compound derivatives, particularly oxyethylammonium methylphenoxyacetate (Trecresan), have been investigated for their immunomodulatory and adaptogenic effects rsmu.pressresearchgate.net.

Immunomodulatory Effects:

Immunomodulators are substances that can modify the functioning of the immune system nih.gov. Trecresan is described as an immunomodulator with a complex mechanism of action rsmu.pressresearchgate.net. In vitro experiments have shown that it increases the cytokine activity of total tryptophanyl-tRNA synthetase (TRSase) by stimulating the synthesis of a specific mRNA for this enzyme researchgate.net. Cytokines are key signaling molecules in the immune system, and by influencing their activity, Trecresan can modulate immune responses. This mechanism suggests a potential role for this compound derivatives in conditions where the immune system is compromised rsmu.pressresearchgate.net.

Adaptogenic Effects:

Adaptogens are natural substances that are believed to help the body adapt to stress and exert a normalizing effect upon bodily processes nih.gov. Trecresan is also classified as an adaptogen rsmu.pressresearchgate.net. It has been shown to be effective under extreme climatic and geographic conditions, as well as during physical and mental overload rsmu.pressresearchgate.net. The beneficial effects of adaptogens are often associated with the hypothalamic-pituitary-adrenal (HPA) axis, which is a major part of the neuroendocrine system that controls reactions to stress nih.gov. Preclinical studies on other adaptogenic compounds have shown that they can prevent stress-induced elevations in cortisol and other biochemical markers of stress nih.gov.

The adaptogenic properties of oxyethylammonium methylphenoxyacetate suggest that the methylphenoxyacetate moiety may contribute to these effects. Further studies in relevant non-human models, such as forced swim tests or chronic stress models in rodents, could help to further characterize the adaptogenic potential of this compound and its derivatives and to elucidate the underlying molecular mechanisms.

Environmental Fate and Biotransformation Pathways of Phenoxyacetate Compounds

Microbial Degradation Mechanisms in Environmental Matrices

Characterization of Key Microbial Species Involved (e.g., Pseudomonads, Ralstonia eutropha)

Specific microbial species, such as those from the genera Pseudomonas and Ralstonia, have been widely implicated in the degradation of various phenoxyacetic acid herbicides. However, research that specifically identifies and characterizes their role in the biotransformation of 3-Methylphenoxyacetate is not currently published.

Enzymatic Pathways of Degradation (e.g., α-ketoglutarate-dependent dioxygenases)

The initial step in the degradation of many phenoxyacetate (B1228835) herbicides is catalyzed by α-ketoglutarate-dependent dioxygenases. These enzymes are known to cleave the ether bond of the herbicide, yielding a corresponding phenol (B47542) and glyoxylate. While this is a well-established pathway for compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), specific enzymatic pathways for the degradation of this compound have not been elucidated in the scientific literature.

Identification and Analysis of Intermediate Metabolites in Biotransformation Processes

The identification of intermediate metabolites is crucial for understanding the complete biotransformation pathway of a compound. For this compound, there is a lack of published research identifying and analyzing the specific intermediate compounds that may be formed during its microbial degradation.

Factors Influencing Biodegradation Kinetics in Soil and Aqueous Environmental Systems

The kinetics of biodegradation of chemical compounds in the environment are influenced by a variety of factors. However, specific studies detailing the factors that influence the biodegradation kinetics of this compound in soil and aqueous systems are not available. General factors known to affect the degradation of related compounds include soil type, pH, temperature, moisture content, and the presence of other organic matter. Without specific research, it is not possible to provide quantitative data on how these factors impact the degradation rate of this compound.

Research on Environmental Persistence and Abiotic Transformation of Phenoxyacetates

Information regarding the environmental persistence and abiotic transformation of this compound is limited. A Safety Data Sheet for (3-Methylphenoxy)acetic acid indicates that there is no information available regarding its persistence, degradability, bioaccumulative potential, or mobility in soil. Abiotic transformation processes such as hydrolysis and photolysis are potential pathways for the degradation of phenoxyacetate compounds in the environment. However, specific studies quantifying the rates and products of these processes for this compound are not found in the reviewed literature.

Advanced Analytical Methodologies for the Detection and Quantification of 3 Methylphenoxyacetate and Its Environmental Metabolites

Chromatography-Mass Spectrometry (GC-MS, LC-MS, LC-MS²) Techniques for Trace Analysis

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of 3-Methylphenoxyacetate due to its exceptional sensitivity and specificity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), are widely employed.

GC-MS analysis of phenoxyacetic acids like this compound typically requires a derivatization step to convert the polar acidic analytes into more volatile and thermally stable esters. nih.govepa.gov This is often achieved through esterification to form methyl or other alkyl esters. epa.gov Following derivatization, the compounds are separated on a capillary GC column and detected by a mass spectrometer, which provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

LC-MS/MS has become the preferred technique for the analysis of many polar herbicides, including phenoxyacetic acids, as it often does not require derivatization. nih.govnih.gov The separation is performed using reverse-phase liquid chromatography, and detection by a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity, even in complex matrices. nih.govnih.gov

Optimization of Chromatographic Separation Parameters

The successful separation of this compound from its metabolites and other matrix components is critical for accurate quantification.

For GC-MS , the choice of the capillary column is crucial. A nonpolar or semi-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is commonly used for the separation of derivatized phenoxyacetic acids. The oven temperature program is optimized to ensure adequate separation of the target analytes from any interfering compounds.

For LC-MS/MS , reversed-phase columns, such as C18, are the standard for separating phenoxyacetic acids from aqueous samples. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with the addition of a modifier such as formic acid to improve peak shape and ionization efficiency. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities.

The following table summarizes typical chromatographic parameters for the analysis of phenoxyacetic acids, which can be adapted for this compound.

| Parameter | GC-MS (after derivatization) | LC-MS/MS |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or semi-polar stationary phase. | Reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm ID, <5 µm particle size). nih.gov |

| Mobile Phase | Carrier gas: Helium or Hydrogen. | A: Water with 0.1% formic acid. B: Acetonitrile or Methanol with 0.1% formic acid. nih.gov |

| Elution Mode | Temperature-programmed gradient. | Gradient elution. |

| Flow Rate | 1-2 mL/min. | 0.2-0.5 mL/min. |

| Injection Volume | 1-2 µL. | 5-20 µL. nih.gov |

Mass Spectrometric Detection Modes and Fragmentation Analysis

Mass spectrometry provides the high selectivity needed for trace analysis. For GC-MS , electron ionization (EI) is the most common ionization technique. The resulting mass spectra, which show the fragmentation pattern of the derivatized analyte, can be compared to spectral libraries for confident identification. For quantification, selected ion monitoring (SIM) is often used, where the instrument only monitors a few characteristic ions, thereby increasing sensitivity.

In LC-MS/MS , electrospray ionization (ESI) is the most prevalent ionization source for phenoxyacetic acids, typically operating in negative ion mode. nih.govnih.gov Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is employed for quantification. In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity. nih.gov

| Parameter | GC-MS | LC-MS/MS |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative Ion Mode. nih.govnih.gov |

| Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. | Multiple Reaction Monitoring (MRM). nih.govnih.gov |

| Precursor Ion (m/z) | N/A (Full scan of fragments) | For this compound (MW: 166.17), expected [M-H]⁻ at m/z 165. |

| Product Ions (m/z) | Characteristic fragments of the derivatized compound. | To be determined through fragmentation analysis. |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV-Vis, Fluorescence)

High-Performance Liquid Chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection is a more accessible and cost-effective technique for the analysis of this compound, particularly at higher concentrations. semanticscholar.org Phenoxyacetic acids possess a phenyl group that absorbs UV light, making them suitable for UV detection. cipac.org The separation is typically achieved on a reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol mixture. mdpi.com The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, often around 280 nm for phenoxyalkanoic herbicides. cipac.org

Fluorescence detection can offer higher sensitivity and selectivity if the analyte is naturally fluorescent or can be derivatized with a fluorescent tag. While this compound itself is not strongly fluorescent, derivatization with a fluorescent reagent can significantly lower detection limits.

| Parameter | HPLC-UV |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size). |

| Mobile Phase | Acetonitrile/water or Methanol/water with an acid modifier (e.g., phosphoric acid, acetic acid). mdpi.com |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., ~280 nm). cipac.org |

| Flow Rate | 0.8 - 1.5 mL/min. |

Capillary Electrophoresis (CE) and Fluorescence Detection for High-Resolution Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. acs.org For the analysis of acidic compounds like this compound, capillary zone electrophoresis (CZE) is the most common mode. wikipedia.org In CZE, charged analytes migrate in a buffer-filled capillary under the influence of an electric field, and separation is based on differences in their charge-to-size ratios. nih.gov

For trace analysis, coupling CE with a highly sensitive detection method like laser-induced fluorescence (LIF) is often necessary. This requires derivatizing the non-fluorescent this compound with a fluorescent label. acs.org This approach has been successfully applied to other phenoxy acid herbicides, achieving detection limits in the parts-per-billion (ppb) range. acs.org

| Parameter | Capillary Electrophoresis (CE) |

| Capillary | Fused silica, typically 50-75 cm length, 50-75 µm internal diameter. |

| Background Electrolyte (BGE) | Borate or phosphate buffer at a pH that ensures the analyte is in its anionic form. |

| Separation Voltage | 15-30 kV. |

| Injection Mode | Hydrodynamic or electrokinetic. |

| Detection | UV absorbance or Laser-Induced Fluorescence (LIF) after derivatization. acs.org |

Advanced Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices (e.g., Solid-Phase Extraction (SPE))

Effective sample preparation is crucial to isolate this compound from interfering matrix components and to concentrate it to a level amenable to instrumental analysis. Solid-Phase Extraction (SPE) is the most widely used technique for the extraction of phenoxyacetic acids from aqueous samples like groundwater, surface water, and urine. lu.senih.gov

The SPE process involves passing the liquid sample through a cartridge containing a solid sorbent. For phenoxyacetic acids, which are polar and acidic, a reversed-phase sorbent like a polystyrene-divinylbenzene (PS-DVB) polymer or a C18-bonded silica is commonly employed. nih.gov The general steps for SPE are:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by water.

Sample Loading: The pH of the water sample is adjusted to be acidic (e.g., pH < 2) to ensure that the phenoxyacetic acid is in its neutral, less polar form, which enhances its retention on the nonpolar sorbent. The sample is then passed through the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove polar interferences.

Elution: The retained this compound is eluted from the sorbent with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a basic methanol solution). nih.gov

The resulting eluate can then be concentrated and analyzed by GC-MS (after derivatization) or LC-MS/MS.

Method Validation Strategies, including Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

Validation of the analytical method is essential to ensure the reliability of the generated data. Key validation parameters include linearity, accuracy, precision, selectivity, and the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).

The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Several approaches can be used to determine LOD and LOQ. A common method is based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines. The formulas are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.

S is the slope of the calibration curve.

For methods analyzing phenoxyacetic acids in water and biological fluids, reported LODs and LOQs can vary significantly depending on the specific technique and matrix. For instance, highly sensitive LC-MS/MS methods can achieve LODs in the low nanogram per liter (ng/L) to sub-microgram per liter (µg/L) range. nih.govnih.govlcms.cz

The following table provides representative LOD and LOQ values for phenoxyacetic acid herbicides from the literature, which would be the target for a validated method for this compound.

| Analytical Technique | Matrix | Representative LOD | Representative LOQ |

| LC-MS/MS | Groundwater | 0.00008 - 0.0047 µg/L nih.gov | 0.02 µg/L nih.gov |

| LC-MS/MS | Human Urine | 0.05 ng/mL nih.govlu.se | Not explicitly stated, but linearity starts at 0.05 ng/mL. lu.se |

| GC-MS (SIM) | Urine and Serum | 10 ng/mL nih.gov | Not specified. |

| SPE-HPLC | Water | Not specified | 0.02 µg/L nih.gov |

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Phenoxyacetate-Based Scaffolds for Specific Biological Targets (Non-Clinical)

The 3-Methylphenoxyacetate structure serves as a versatile scaffold for the design and synthesis of novel compounds with tailored biological activities. Future research will focus on creating next-generation phenoxyacetate-based molecules for specific, non-clinical biological targets. This involves strategic chemical modifications to enhance potency, selectivity, and functionality.

Key research objectives in this area include:

Structural Diversification: Introducing a wide range of substituents and functional groups onto the phenoxyacetate (B1228835) core to explore the structure-activity relationships (SAR). For instance, modifications to the aromatic ring or the acetate (B1210297) side chain can significantly alter the compound's interaction with biological targets. scispace.comjetir.orgnih.gov

Target-Specific Design: Utilizing knowledge of biological targets, such as enzymes or receptors, to design phenoxyacetate derivatives with high binding affinity and specificity. tandfonline.commdpi.comnih.gov For example, derivatives have been synthesized to act as selective COX-2 inhibitors for anti-inflammatory research or as potential c-Src inhibitors in cancer cell studies. nih.govtandfonline.com

Development of Novel Synthetic Methodologies: Creating more efficient, cost-effective, and environmentally friendly synthetic routes to produce these novel derivatives. This includes developing new methods for creating key intermediates, such as substituted 2-(4-hydroxyphenoxy)pyrimidines, with higher yields and fewer side-products. mdpi.com

The table below illustrates potential synthetic strategies and the resulting classes of compounds with specific biological activities.

| Synthetic Strategy | Starting Materials | Resulting Compound Class | Potential Non-Clinical Biological Target/Activity |

| Esterification and Hydrolysis | Substituted aldehydes, Ethyl bromoacetate | Phenoxyacetic acid hydrazones | COX-2 Inhibition (Anti-inflammatory research) nih.gov |

| Multi-component Reaction | Hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, Chloroacetic ester | 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy acetates | Herbicidal activity against specific plant species mdpi.com |

| Structural Modification of Amide Moiety | Benzylphenoxyacetamide (BPA) skeleton | Substituted BPA variants | Anti-glioblastoma activity scispace.com |

| Peptide Coupling | 2-(4-chloro-3, 5-dimethylphenoxy) acetic acid, Amino acids | Peptidyl derivatives | Antifungal activity against strains like C. albicans jetir.org |

These synthetic efforts are crucial for building extensive libraries of novel compounds, which can then be screened for a wide array of biological activities, paving the way for new discoveries in non-clinical research areas.

In-Depth Elucidation of Unexplored Metabolic and Degradation Pathways in Diverse Organisms

Understanding how this compound is metabolized and degraded by various organisms is critical for assessing its environmental fate and identifying potential bioremediation strategies. While the degradation of related phenoxy herbicides like 2,4-D and MCPA has been studied, the specific pathways for this compound, particularly the role of the methyl group, remain largely unexplored.

Future research in this domain will concentrate on:

Microbial Degradation: Identifying and characterizing specific strains of bacteria and fungi capable of utilizing this compound as a carbon source. nih.govindianecologicalsociety.comprakritimitrango.comfrontiersin.org Studies on related compounds suggest that soil microbes, such as Pseudomonas and Bacillus species, are likely key players. nih.govnih.govplos.org Research will focus on isolating these microbes and elucidating the enzymatic steps involved in the breakdown of the molecule.

Enzymatic Mechanisms: The initial steps in the degradation of phenoxyacetic acids often involve oxygenases that hydroxylate the aromatic ring, making it susceptible to cleavage. mdpi.comnih.gov Subsequent steps may involve dehalogenases (if applicable), isomerases, and hydrolases. nih.govnih.gov A key research goal is to identify and characterize the specific enzymes responsible for cleaving the ether linkage and breaking down the aromatic ring of this compound.

Metabolic Pathways in Plants: Investigating how different plant species metabolize this compound is essential. Plants metabolize phenoxy herbicides through processes like hydroxylation, hydrolysis, and conjugation with plant components like glucose or amino acids. nufarm.comencyclopedia.pub Understanding these pathways can provide insights into herbicide selectivity and resistance mechanisms.

Fungal Metabolism: Fungi are known to degrade a wide array of aromatic compounds through unique metabolic pathways. mdpi.comnih.govnih.govportlandpress.com Research into fungal metabolism of this compound could reveal novel degradation routes, such as initial hydroxylation of the methyl group or epoxidation of the aromatic ring, leading to different intermediate products compared to bacteria. nih.gov

The proposed metabolic pathways for similar compounds, which can guide future research on this compound, are summarized below.

| Organism Type | Key Enzymes/Processes | Proposed Intermediate(s) | Potential End Products |

| Soil Bacteria (Pseudomonas sp.) | Dioxygenase, Isomerase, Hydrolase | 5-chloro-o-cresol, 5-chloro-3-methylcatechol (for MCPA) nih.govnih.gov | Intermediates of the TCA cycle oup.com |

| Fungi (Aspergillus niger) | Protocatechuate 3,4-oxygenase | Protocatechuic acid, β-carboxymuconate mdpi.comportlandpress.com | Acetyl-CoA, Succinate mdpi.com |

| Plants | Hydroxylation, β-oxidation, Conjugation | Hydroxylated derivatives, Conjugates with glucose/amino acids | Immobilized, less toxic metabolites |

Development of Innovative High-Performance Analytical Techniques for Ultra-Trace Analysis

The ability to detect and quantify this compound and its metabolites at very low concentrations is fundamental for environmental monitoring, metabolism studies, and quality control. Future research must focus on developing more sensitive, selective, and efficient analytical methods.

Key areas for development include:

Advanced Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) will continue to be central techniques. indianecologicalsociety.com Future work will involve the development of new stationary phases and mobile phase compositions to improve the separation of this compound from complex matrices.

Mass Spectrometry (MS) Integration: Coupling chromatography with advanced MS detectors, such as time-of-flight (TOF) or Orbitrap high-resolution mass spectrometry (HRMS), will enable the identification of unknown metabolites and degradation products. nih.gov Tandem mass spectrometry (MS/MS) will provide enhanced selectivity and sensitivity for quantification at ultra-trace levels.

Novel Sample Preparation Techniques: Innovations in sample preparation are crucial for improving detection limits and reducing matrix effects. Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) offer advantages in terms of speed, reduced solvent consumption, and higher enrichment factors.

Electrochemical and Spectroscopic Sensors: The development of novel sensors based on electrochemical or spectroscopic principles could offer rapid, portable, and cost-effective methods for on-site analysis, complementing traditional laboratory-based techniques.

The table below compares the features of potential advanced analytical techniques for this compound analysis.

| Technique | Principle | Advantages | Challenges for this compound Analysis |

| UHPLC-HRMS | High-resolution separation followed by high-accuracy mass detection. | High sensitivity, high selectivity, ability to identify unknown metabolites. | High instrument cost, potential for matrix effects. |

| GC-MS/MS | Gas-phase separation followed by tandem mass spectrometric detection. | Excellent for volatile derivatives, high selectivity. | Requires derivatization for non-volatile compounds, potential thermal degradation. |

| DLLME-HPLC-UV | Microextraction for sample preconcentration followed by HPLC with UV detection. | High enrichment factor, low solvent usage, cost-effective. | Lower sensitivity compared to MS, potential for interference. |

| Electrochemical Sensors | Measures the current response from the oxidation or reduction of the analyte. | Portability, rapid analysis, low cost. | Lower selectivity, susceptibility to fouling by matrix components. |

Integration of Advanced Computational Modeling with Experimental Research for Mechanism Discovery and Compound Optimization

The synergy between computational modeling and experimental research has become a powerful paradigm in chemical and biological sciences. scispace.com For this compound, this integrated approach can accelerate the discovery of new mechanisms of action and facilitate the optimization of novel derivatives.

Future research will leverage this integration in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of new this compound derivatives based on their chemical structures. This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing.

Molecular Docking and Dynamics Simulations: Using molecular docking to predict how this compound and its analogs bind to specific biological targets. Molecular dynamics simulations can then be used to understand the stability and dynamics of the compound-target complex, providing insights into the mechanism of action at an atomic level.

Metabolic Pathway Prediction: Employing computational tools to predict the likely metabolic and degradation pathways of this compound in different organisms. These predictions can then guide experimental studies aimed at identifying and confirming the presence of specific metabolites.

Iterative Design-Synthesize-Test-Analyze Cycles: Creating a closed-loop research cycle where computational models are used to design new compounds, which are then synthesized and tested experimentally. The experimental data is then used to refine and improve the computational models, leading to a more efficient compound optimization process. nih.gov

This integrated approach promises to reduce the time and cost associated with traditional research methods, enabling a more rational and targeted approach to the development of new phenoxyacetate-based compounds.

Q & A

Q. What advanced toxicological profiling methods are recommended for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.